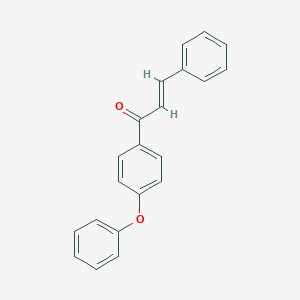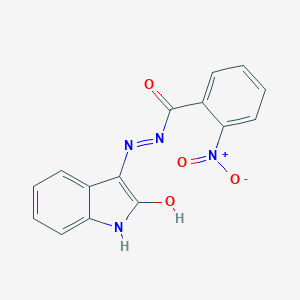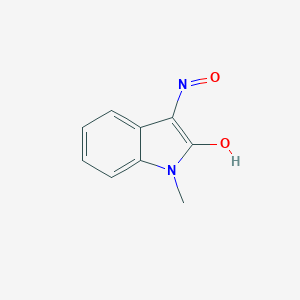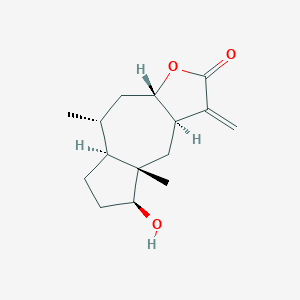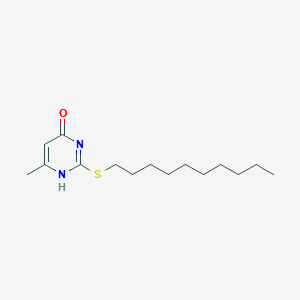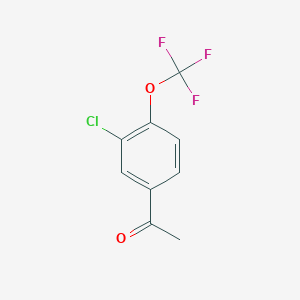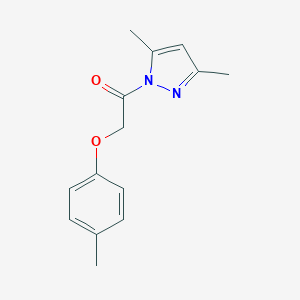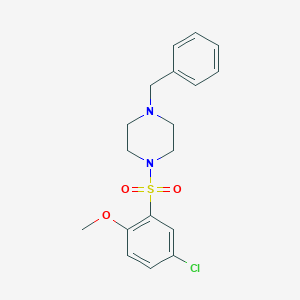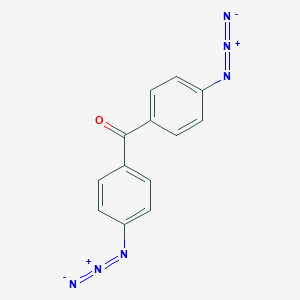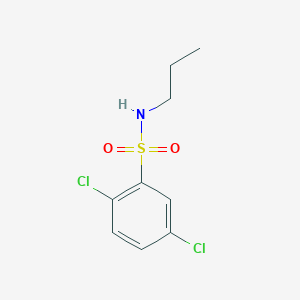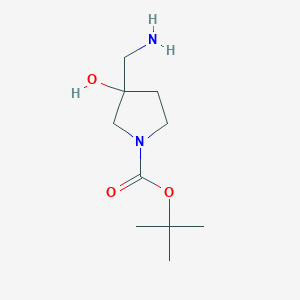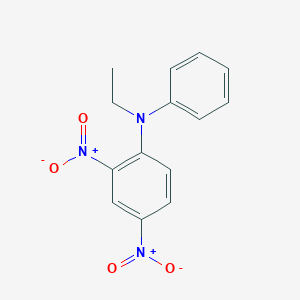
N-ethyl-2,4-dinitro-N-phenylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-2,4-dinitro-N-phenylaniline, also known as ethyl centralite, is a yellow crystalline compound that is widely used in the field of scientific research. It is a nitroaromatic compound that has been extensively studied due to its unique properties and potential applications in various fields such as chemistry, biology, and medicine.
Mécanisme D'action
The mechanism of action of N-N-ethyl-2,4-dinitro-N-phenylaniline-2,4-dinitro-N-phenylaniline is not fully understood. However, it has been proposed that the compound exerts its biological activity by interacting with various cellular targets such as DNA, proteins, and lipids. It has been found to induce oxidative stress, DNA damage, and apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
N-N-ethyl-2,4-dinitro-N-phenylaniline-2,4-dinitro-N-phenylaniline has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms such as bacteria and fungi. It has also been found to induce apoptosis in cancer cells. Additionally, it has been used as a fluorescent probe for the detection of various biological molecules.
Avantages Et Limitations Des Expériences En Laboratoire
N-N-ethyl-2,4-dinitro-N-phenylaniline-2,4-dinitro-N-phenylaniline has several advantages for lab experiments. It is a potent nitroaromatic compound that exhibits various biological activities. It is also relatively easy to synthesize and purify. However, the compound has certain limitations, such as its potential toxicity and instability under certain conditions.
Orientations Futures
There are several future directions for the study of N-N-ethyl-2,4-dinitro-N-phenylaniline-2,4-dinitro-N-phenylaniline. One potential area of research is the development of new synthetic methods for the compound. Another area of research is the investigation of the compound's potential as a therapeutic agent for various diseases such as cancer and microbial infections. Additionally, the use of N-N-ethyl-2,4-dinitro-N-phenylaniline-2,4-dinitro-N-phenylaniline as a fluorescent probe for the detection of various biological molecules could be further explored.
Conclusion:
In conclusion, N-N-ethyl-2,4-dinitro-N-phenylaniline-2,4-dinitro-N-phenylaniline is a yellow crystalline compound that has been extensively studied due to its unique properties and potential applications in various fields such as chemistry, biology, and medicine. The compound has been found to exhibit various biological activities such as antimicrobial, antifungal, and anticancer properties. It has also been used as a fluorescent probe for the detection of various biological molecules. The study of N-N-ethyl-2,4-dinitro-N-phenylaniline-2,4-dinitro-N-phenylaniline has several future directions, and further research is needed to fully understand its potential applications.
Méthodes De Synthèse
The synthesis of N-N-ethyl-2,4-dinitro-N-phenylaniline-2,4-dinitro-N-phenylaniline involves the reaction between aniline, N-ethyl-2,4-dinitro-N-phenylaniline nitrite, and nitric acid. The reaction is carried out under controlled conditions to achieve a high yield and purity of the product. The synthesized compound is then purified using various techniques such as recrystallization, column chromatography, and distillation.
Applications De Recherche Scientifique
N-N-ethyl-2,4-dinitro-N-phenylaniline-2,4-dinitro-N-phenylaniline has been widely used in scientific research due to its unique properties. It is a potent nitroaromatic compound that has been found to exhibit various biological activities such as antimicrobial, antifungal, and anticancer properties. It has also been used as a fluorescent probe for the detection of various biological molecules such as proteins, nucleic acids, and lipids.
Propriétés
Numéro CAS |
58133-79-2 |
|---|---|
Nom du produit |
N-ethyl-2,4-dinitro-N-phenylaniline |
Formule moléculaire |
C14H13N3O4 |
Poids moléculaire |
287.27 g/mol |
Nom IUPAC |
N-ethyl-2,4-dinitro-N-phenylaniline |
InChI |
InChI=1S/C14H13N3O4/c1-2-15(11-6-4-3-5-7-11)13-9-8-12(16(18)19)10-14(13)17(20)21/h3-10H,2H2,1H3 |
Clé InChI |
KIOIMQYFPCKFNK-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
CCN(C1=CC=CC=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



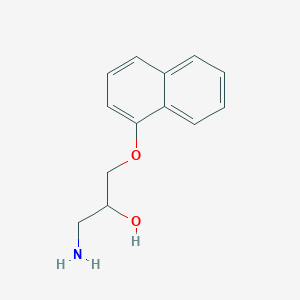
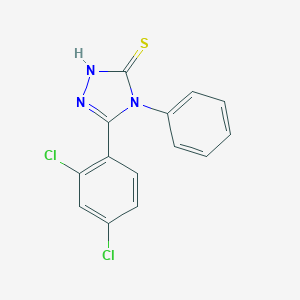
![1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione](/img/structure/B182812.png)
